molecular formula C10H8ClNO2S B1355481 8-Methylquinoline-5-sulfonyl chloride CAS No. 120164-05-8

8-Methylquinoline-5-sulfonyl chloride

Cat. No.: B1355481
CAS No.: 120164-05-8
M. Wt: 241.69 g/mol
InChI Key: JQSKUQBKUDCALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

8-Methylquinoline-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various enzymes and proteins, often acting as a sulfonylating agent. This compound can form covalent bonds with amino acid residues in proteins, leading to changes in their structure and function . The nature of these interactions is typically through the formation of sulfonamide bonds, which can alter the activity of the target biomolecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . The sulfonyl chloride group in the compound is highly reactive and can form stable sulfonamide bonds with amino acid residues such as lysine and cysteine. These interactions can result in changes in enzyme activity, protein conformation, and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable at room temperature, but it can degrade under certain conditions, such as exposure to moisture or high temperatures . Long-term studies have shown that the effects of this compound on cellular function can persist for extended periods, depending on the concentration and duration of exposure. In vitro and in vivo studies have demonstrated that this compound can have lasting impacts on cellular processes, including enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively modify specific proteins and enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and cellular damage. Studies have shown that there are threshold effects for this compound, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. Toxic effects observed at high doses include oxidative stress, inflammation, and apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . For example, it can inhibit enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, this compound can interact with cofactors such as NAD+ and FAD, influencing redox reactions and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can accumulate in the nucleus, affecting gene expression and DNA repair processes. The localization of this compound within cells is essential for its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 8-Methylquinoline-5-sulfonyl chloride typically involves the chlorination of 8-methylquinoline-5-sulfonic acid. One method includes using bis(trichloromethyl) carbonate as a chlorinating agent under the action of an organic base . The process is straightforward, with easily obtainable raw materials and low cost, making it suitable for large-scale production.

Industrial Production Methods: Industrial production methods for this compound focus on safety and environmental protection. The process avoids the generation of harmful gases and is designed to be scalable .

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 8-Methylquinoline-5-sulfonyl chloride stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts .

Properties

IUPAC Name

8-methylquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-7-4-5-9(15(11,13)14)8-3-2-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSKUQBKUDCALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557652
Record name 8-Methylquinoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120164-05-8
Record name 8-Methylquinoline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methylquinoline-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.